Chronic inflammation is a critical contributing factor to a wide array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often hampered by significant side effects, necessitating the discovery of novel agents with improved safety and efficacy profiles.[1] Heterocyclic compounds, particularly those containing pyridone and isonicotinate scaffolds, have emerged as a promising class of therapeutic candidates due to their diverse biological activities.[2][3][4] Several derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting key enzymes like cyclooxygenase-2 (COX-2) or modulating critical signaling pathways.[2][4][5]
This application note presents a comprehensive, multi-stage workflow for the evaluation of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (hereafter referred to as ECHMI), a compound with potential anti-inflammatory properties based on its structural class.[6] We provide a structured, field-proven guide for researchers, from initial in vitro screening in a validated cellular model of inflammation to in vivo proof-of-concept studies. The protocols are designed to not only assess the compound's efficacy but also to elucidate its potential mechanism of action by probing key inflammatory signaling cascades, including NF-κB, MAPK, and JAK-STAT. This guide emphasizes the causality behind experimental choices, ensuring a robust and logical progression from initial hit identification to a preliminary preclinical candidate profile.
The therapeutic potential of ECHMI is predicated on the established anti-inflammatory activity of related isonicotinic acid and pyridone derivatives.[2] These scaffolds are known to interact with crucial targets in the inflammatory cascade. For instance, isonicotinoyl-containing compounds have been shown to exhibit potent inhibition of Reactive Oxygen Species (ROS) and demonstrate superior COX-2 inhibitory activity compared to standard drugs like ibuprofen.[2][7] Furthermore, various pyridone derivatives effectively modulate the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α in stimulated macrophages.[8]
Our evaluation strategy is therefore designed to systematically investigate whether ECHMI shares these therapeutic characteristics. The workflow is logically divided into three main stages:
This structured approach, visualized below, ensures that resources are directed efficiently, with each stage providing the necessary validation to proceed to the next.
The synthesis of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS 18619-97-1) is a critical first step.[12] A reliable method involves the reaction of Ethyl 2,4-dioxovalerate with 2-Cyanoacetamide.[13] It is imperative that the final compound is thoroughly purified (e.g., by recrystallization or column chromatography) and its structure and purity are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the validity of subsequent biological data.
The following table summarizes hypothetical data for a promising compound like ECHMI.
This application note provides a robust and scientifically-grounded framework for the systematic evaluation of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate as a potential anti-inflammatory agent. By progressing from high-throughput in vitro screening to targeted mechanistic studies and culminating in an in vivo proof-of-concept, researchers can efficiently build a comprehensive data package. Positive results from this workflow would establish ECHMI as a viable lead compound, justifying further investigation into its ADME/Tox profile, evaluation in chronic inflammation models (e.g., collagen-induced arthritis), and subsequent lead optimization to enhance potency and drug-like properties.
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available at: [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available at: [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 442-454. Available at: [Link]
-
O'Shea, J. J., & Plenge, R. (2012). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Immunity, 36(4), 542-550. Available at: [Link]
-
Mussbacher, M., Salzmann, M., Brostjan, C., Hoesel, B., Schoergenhofer, C., & Datler, H. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 10, 516. Available at: [Link]
-
Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 6(1), 402. Available at: [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]
-
Kim, D. H., & Kim, H. S. (2018). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 48(4), 187-194. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]
-
O'Sullivan, L. A., Liongue, C., Lewis, R. S., Stephenson, S. E., & Ward, A. C. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Pharmaceutical Design, 15(25), 2915-2927. Available at: [Link]
-
Pur-Form Health. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM Health. Available at: [Link]
-
Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in hematological malignancies. Oncogene, 32(21), 2601-2613. Available at: [Link]
-
Various Authors. (n.d.). MAPK signalling pathway: Significance and symbolism. Semantic Scholar. Available at: [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. In Wikipedia. Available at: [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. Available at: [Link]
-
Fuchs, D., & Schroecksnadel, K. (2009). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation, 6, 1. Available at: [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(18), 3367. Available at: [Link]
-
Wikipedia. (n.d.). NF-κB. In Wikipedia. Available at: [Link]
-
Singh, S., & Sharma, N. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 7(2), 1-8. Available at: [Link]
-
Pérez-Sánchez, A., Barrajón-Catalán, E., Caturla, N., Castillo, J., Benavente-García, O., & Micol, V. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Cosmetics, 5(3), 48. Available at: [Link]
-
Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. Available at: [Link]
-
Semantic Scholar. (n.d.). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Semantic Scholar. Available at: [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Gawad, S. M., Abdel-Hafiz, O. M., & El-Azab, A. S. (2011). New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage. European Journal of Medicinal Chemistry, 46(1), 137-144. Available at: [Link]
-
LookChem. (n.d.). Cas 18619-97-1, ETHYL 3-CYANO-2-HYDROXY-6-METHYLISONICOTINATE. LookChem. Available at: [Link]
-
Yaqoob, S., Uddin, R., Siddiqui, H., Khan, A., Ali, M., Khan, M. A., & Choudhary, M. I. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. Available at: [Link]
-
Li, T., Liu, T., Li, M., Wu, T., Chen, S., & Li, J. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Molecules, 27(14), 4591. Available at: [Link]
-
Probst, C., Gamazon, E. R., Lee, Y. C., Lauriola, M., Le, P. Q., & Sklar, L. A. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3740. Available at: [Link]
-
Li, Y., Li, S., Wang, Y., Zhang, X., Li, X., & Li, Y. (2021). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Experimental and Therapeutic Medicine, 22(5), 1-9. Available at: [Link]
-
ResearchGate. (n.d.). Design rationale of isonicotinates. ResearchGate. Available at: [Link]
-
Kim, J. H., Lee, J. Y., Park, J. H., & Kim, Y. J. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(5), 451-460. Available at: [Link]
-
Elagawany, M., El-Adl, K., El-Sayed, M. A., & El-Gazzar, A. R. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Advances, 11(16), 9494-9505. Available at: [Link]
-
de Oliveira, C. S., Lages, G. P., de Paula, J. C., Goulart, L. R., & de Oliveira, R. B. (2022). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Bioorganic & Medicinal Chemistry Letters, 74, 128913. Available at: [Link]
-
de Oliveira, A. C., de Souza, A. C., da Silva, G. C., & de Albuquerque, R. L. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research, 71(7-8), 741-758. Available at: [Link]
-
Lopes-Virella, M. F., & Virella, G. (1993). Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation. Atherosclerosis, 98(1), 67-82. Available at: [Link]
-
El-Gazzar, A. R. B. A., Gaafar, A. A. R. M., & El-Gazzar, Y. I. (2009). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry, 44(2), 603-613. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. ResearchGate. Available at: [Link]
-
Yaqoob, S., Uddin, R., Siddiqui, H., Khan, A., Ali, M., Khan, M. A., & Choudhary, M. I. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. Available at: [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Anti-inflammatory, Analgesic, Anticonvulsant and Antiparkinsonian Activities of Some Pyridine Derivatives Using 2,6-disubstituted Isonicotinic Acid Hydrazides. Archiv der Pharmazie, 347(12), 894-905. Available at: [Link]
-
Amerigo Scientific. (n.d.). Ethyl 3-Cyano-2-hydroxy-6-methylisonicotinate. Amerigo Scientific. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. PubChem Compound Database. Available at: [Link]
-
Chemical Synthesis Database. (n.d.). methyl 3-cyano-2-hydroxy-6-methylisonicotinate. Chemical Synthesis Database. Available at: [Link]